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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for

clinical trials of Azetukalner (formerly XEN1101), a novel, potent, and selective Kv7.2/7.3

potassium channel opener. Azetukalner is currently in Phase 3 clinical development for the

treatment of epilepsy and major depressive disorder (MDD). This document outlines the

mechanism of action, summarizes key preclinical and clinical findings, and provides detailed

protocols for Phase 3 clinical trials.

Introduction to Azetukalner
Azetukalner is a next-generation voltage-gated potassium channel opener designed to

selectively target the KCNQ2/3 (Kv7.2/7.3) channels.[1] These channels are crucial in

regulating neuronal excitability; by opening them, Azetukalner enhances potassium efflux,

which hyperpolarizes the neuronal membrane and reduces the likelihood of abnormal repetitive

firing that underlies seizure activity and is implicated in the pathophysiology of depression.[2]

Azetukalner was developed to improve upon the first-generation Kv7 opener, retigabine,

offering enhanced potency and selectivity, and a more favorable safety profile, notably avoiding

the pigmentary changes observed with its predecessor.[3]

Clinical development has demonstrated Azetukalner's potential in treating focal onset seizures

(FOS), primary generalized tonic-clonic seizures (PGTCS), and major depressive disorder.[4][5]
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Mechanism of Action and Signaling Pathway
Azetukalner's primary mechanism of action is the positive modulation of Kv7.2/7.3 potassium

channels. These channels are critical for maintaining the resting membrane potential of

neurons and for dampening excessive neuronal excitability. The signaling pathway is complex

and involves several key molecules.
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Summary of Phase 2 Clinical Trial Data
X-TOLE Study in Focal Onset Seizures
The Phase 2b X-TOLE study was a randomized, double-blind, placebo-controlled trial that

evaluated the efficacy and safety of Azetukalner as an adjunctive treatment for adults with

focal onset seizures.[4]

Parameter Placebo
Azetukalner 10
mg

Azetukalner 20
mg

Azetukalner 25
mg

Efficacy

Median

Percentage

Reduction in

Monthly FOS

Frequency

18.2% 33.2% (p=0.04) 46.4% (p<0.001) 52.8% (p<0.001)

≥50% Responder

Rate
28.1% 43.5% (p=0.034) 47.1% (p=0.015) 53.6% (p<0.001)

Safety

Treatment-

Emergent

Adverse Events

(TEAEs) >10%

Dizziness

(7.3%),

Headache

(12.7%)

Dizziness

(24.6%),

Somnolence

(15.6%), Fatigue

(10.9%)

Discontinuation

due to TEAEs
3.6%

5.4% (for 20mg

group)

Data from the X-TOLE Phase 2b study.[4][6]

An open-label extension (OLE) of the X-TOLE study showed sustained efficacy and a

consistent safety profile with long-term treatment.[7]
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Parameter All Participants in OLE (N=275)

Long-Term Efficacy

≥50% Seizure Reduction for ≥12 consecutive

months
44.4%

≥90% Seizure Reduction for ≥12 consecutive

months
19.6%

Seizure Freedom for ≥12 consecutive months 14.9%

Long-Term Safety (Most Common TEAEs)

Dizziness 21.8%

Headache 15.3%

COVID-19 15.3%

Somnolence 12.7%

Fall 12.7%

Memory Impairment 10.9%

Interim data from the X-TOLE Open-Label Extension study.[7][8]

X-NOVA Study in Major Depressive Disorder
The Phase 2 X-NOVA study was a proof-of-concept, randomized, double-blind, placebo-

controlled trial evaluating Azetukalner in adults with moderate-to-severe MDD.[3][6][9][10]
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Parameter Placebo Azetukalner 10 mg Azetukalner 20 mg

Efficacy (at Week 6)

Mean Change from

Baseline in MADRS

Total Score

-13.90 -15.61 -16.94

Difference from

Placebo in MADRS

Total Score

- -1.71 -3.04 (p=0.135)

Mean Change from

Baseline in HAM-D17

Total Score

- -

Significant

Improvement

(p=0.042)

Mean Change from

Baseline in SHAPS

Score (Anhedonia)

- -

Significant

Improvement

(p=0.046)

Safety

Most Common TEAEs

in 20mg group vs.

Placebo

Dizziness (7.3%),

Somnolence (1.8%),

Headache (12.7%)

Dizziness (17.9%),

Somnolence (10.7%),

Headache (8.9%),

Disturbance in

Attention (8.9%)

Discontinuation due to

TEAEs
3.6% - 5.4%

Data from the X-NOVA Phase 2 study.[3][6][9][10]
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Protocol: X-TOLE2 & X-TOLE3 (Focal Onset Seizures)
Study Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy,

Safety, and Tolerability of Azetukalner (XEN1101) as Adjunctive Therapy in Adults with

Focal Onset Seizures.[11]

Phase: 3[11]

Study Design: These are two identical, multicenter, randomized, double-blind, placebo-

controlled, parallel-group studies.[11][12]

Primary Objective: To evaluate the efficacy of Azetukalner compared to placebo in reducing

the frequency of focal onset seizures.[11]

Population: Approximately 360 adult patients (≥18 years) per trial with a diagnosis of focal

epilepsy who are currently taking 1 to 3 anti-seizure medications (ASMs) and have had

inadequate trials of at least 2 prior ASMs.

Intervention:

Arm 1: Azetukalner 15 mg, administered orally once daily with food.

Arm 2: Azetukalner 25 mg, administered orally once daily with food.

Arm 3: Placebo, administered orally once daily with food.

Randomization will be 1:1:1.

Duration:

Screening and Baseline: Up to 9.5 weeks.[11]

Double-Blind Treatment: 12 weeks.[11]

Follow-up: 8 weeks for patients not entering the open-label extension.[11]

Open-Label Extension (OLE): Up to 3 years for eligible participants.[11]
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Primary Efficacy Endpoint: Median percent change from baseline in monthly (28-day) focal

seizure frequency during the double-blind treatment period for each Azetukalner dose group

compared to placebo.[11]

Key Secondary Efficacy Endpoints:

Proportion of patients with a ≥50% reduction in monthly focal seizure frequency

(responder rate).

Change from baseline in the Quality of Life in Epilepsy Inventory-31 (QOLIE-31).

Safety Assessments: Monitoring and recording of adverse events, serious adverse events,

vital signs, clinical laboratory tests, and electrocardiograms (ECGs).

Protocol: X-ACKT (Primary Generalized Tonic-Clonic
Seizures)

Study Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to

Evaluate the Efficacy, Safety, and Tolerability of Azetukalner (XEN1101) as Adjunctive

Treatment in Patients with Primary Generalized Tonic-Clonic Seizures.[7]

Phase: 3[7]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.[7]

Primary Objective: To evaluate the efficacy of Azetukalner compared to placebo in reducing

the frequency of primary generalized tonic-clonic seizures.[7]

Population: Approximately 160 patients (≥12 years of age) with a diagnosis of idiopathic

generalized epilepsy with PGTCS who are currently taking 1 to 3 ASMs and have a seizure

frequency of ≥3 PGTCS during the 8-week baseline period.[7]

Intervention:

Arm 1: Azetukalner 25 mg, administered orally once daily with food.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b8217906?utm_src=pdf-body
https://sif2022-production.s3.amazonaws.com/uploads/attachment/file_it/2446/Kv7_2023_programme_final.pdf
https://www.benchchem.com/product/b8217906?utm_src=pdf-body
https://www.xenon-pharma.com/product-pipeline/azetukalner-pgtcs/
https://www.xenon-pharma.com/product-pipeline/azetukalner-pgtcs/
https://www.xenon-pharma.com/product-pipeline/azetukalner-pgtcs/
https://www.benchchem.com/product/b8217906?utm_src=pdf-body
https://www.xenon-pharma.com/product-pipeline/azetukalner-pgtcs/
https://www.xenon-pharma.com/product-pipeline/azetukalner-pgtcs/
https://www.benchchem.com/product/b8217906?utm_src=pdf-body
https://www.xenon-pharma.com/product-pipeline/azetukalner-pgtcs/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arm 2: Placebo, administered orally once daily with food.[7]

Randomization will be 1:1.[7]

Duration:

Screening and Baseline: Up to 9.5 weeks.[7]

Double-Blind Treatment: 12 weeks.[7]

Follow-up: 8 weeks for patients not entering the open-label extension.[7]

Open-Label Extension (OLE): Up to 3 years for eligible participants.[7]

Primary Efficacy Endpoint: Median percent change from baseline in monthly (28-day)

PGTCS frequency during the double-blind treatment period for the Azetukalner group

compared to placebo.[7]

Key Secondary Efficacy Endpoints:

Proportion of patients with a ≥50% reduction in monthly PGTCS frequency.

Time to first PGTCS during the double-blind treatment period.

Safety Assessments: Comprehensive monitoring of adverse events, serious adverse events,

vital signs, clinical laboratory parameters, and ECGs.

Protocol: Representative Phase 3 Study in Major
Depressive Disorder (Based on Phase 2 and Standard
Designs)

Study Title: A Randomized, Double-Blind, Placebo-Controlled, Fixed-Dose Study to Evaluate

the Efficacy and Safety of Azetukalner as Monotherapy in Adults with Moderate-to-Severe

Major Depressive Disorder.

Phase: 3
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Primary Objective: To evaluate the efficacy of Azetukalner in improving depressive

symptoms compared to placebo.

Population: Adults (18-65 years) with a DSM-5 diagnosis of MDD, currently experiencing a

moderate-to-severe depressive episode, and with a Montgomery-Åsberg Depression Rating

Scale (MADRS) total score ≥ 22 at screening and baseline.

Intervention:

Arm 1: Azetukalner 20 mg, administered orally once daily.

Arm 2: Placebo, administered orally once daily.

Randomization will be 1:1.

Duration:

Screening: Up to 2 weeks.

Double-Blind Treatment: 6 weeks.

Follow-up: 4 weeks.

Primary Efficacy Endpoint: Change from baseline in MADRS total score at Week 6.

Key Secondary Efficacy Endpoints:

Change from baseline in the Snaith-Hamilton Pleasure Scale (SHAPS) total score at Week

6.

Change from baseline in the Hamilton Depression Rating Scale (HAM-D17) total score at

Week 6.

Clinical Global Impression of Improvement (CGI-I) score at Week 6.
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Safety Assessments: Monitoring of adverse events, with a focus on dizziness, somnolence,

and any potential for weight gain or sexual dysfunction. Vital signs, laboratory tests, and

ECGs will also be monitored.

Conclusion
Azetukalner represents a promising novel therapeutic for epilepsy and major depressive

disorder, with a well-defined mechanism of action targeting Kv7.2/7.3 potassium channels. The

Phase 3 clinical trial program is designed to rigorously evaluate its efficacy and safety in these

patient populations. The data gathered from these studies will be crucial in determining the

future role of Azetukalner in the management of these neurological and psychiatric conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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